2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide
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Overview
Description
2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a complex organic compound with the molecular formula C19H14N2OS and a molecular weight of 318.39 . This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with methylphenyl and phenyl groups.
Preparation Methods
The synthesis of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as:
6-Heptafluoropropyl-2-methylsulfanylpyrimidin-4 (3 Н)-one: This compound has a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.
4-[(2-methylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-13-7-5-6-10-17(13)23-19-15-11-16(14-8-3-2-4-9-14)22-18(15)20-12-21-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXMWGHRCYXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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